4-Amino-2-bromo-6-fluorophenol

Catalog No.
S848210
CAS No.
1783544-55-7
M.F
C6H5BrFNO
M. Wt
206.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-bromo-6-fluorophenol

CAS Number

1783544-55-7

Product Name

4-Amino-2-bromo-6-fluorophenol

IUPAC Name

4-amino-2-bromo-6-fluorophenol

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2

InChI Key

MBBNTXTVTXPUDR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)Br)N

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)N

4-Amino-2-bromo-6-fluorophenol is an organic compound with the molecular formula C6H5BrFNOC_6H_5BrFNO. It is classified as a derivative of aniline and features a unique combination of bromine, fluorine, and hydroxy substituents on the benzene ring. This structure contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its role in various

  • Oxidation: The hydroxy group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine using catalytic hydrogenation or chemical reduction methods.
  • Substitution: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution, utilizing nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-Amino-2-bromo-6-fluorophenol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may possess antimicrobial effects, making it a candidate for further investigation in drug development.
  • Anticancer Activity: Preliminary research has explored its ability to inhibit cancer cell growth, though more extensive studies are needed to confirm these effects.
  • Enzyme Interaction: The compound may serve as a biochemical probe for studying enzyme interactions and metabolic pathways due to its structural features.

The synthesis of 4-Amino-2-bromo-6-fluorophenol typically involves the following steps:

  • Bromination: The starting material, 5-fluoro-4-hydroxyaniline, undergoes bromination using bromine or a brominating agent. This reaction is often conducted in organic solvents like dichloromethane or chloroform at low temperatures to ensure selective bromination.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high yield and purity .

Industrial production may utilize automated reactors for large-scale synthesis, optimizing reaction conditions to enhance efficiency.

4-Amino-2-bromo-6-fluorophenol finds diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Studies: Investigated for its potential as a biochemical probe in enzyme studies.
  • Medicinal Chemistry: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
  • Dyes and Pigments: Utilized in developing dyes and advanced materials due to its unique chemical properties .

The interactions of 4-Amino-2-bromo-6-fluorophenol with biological targets are significant for understanding its mechanism of action. The presence of bromine and fluorine enhances binding affinity towards specific enzymes or receptors. The hydroxy group facilitates hydrogen bonding, which stabilizes these interactions and modulates biochemical pathways. This characteristic makes the compound a valuable tool in pharmacological research .

Several compounds share structural similarities with 4-Amino-2-bromo-6-fluorophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4-fluoroanilineC6H5BrFLacks hydroxy group; different reactivity
3-Bromo-5-fluoro-4-methylanilineC9H10BrFContains methyl substituent; altered properties
3-Bromo-4-fluorophenolC6H4BrFSimilar structure but without amino group

Uniqueness

4-Amino-2-bromo-6-fluorophenol is unique due to its specific combination of functional groups—bromine, fluorine, and hydroxy—on the benzene ring. This configuration imparts distinct reactivity and biological activity compared to its analogs. The hydroxy group's presence allows for additional hydrogen bonding interactions, influencing its behavior in various applications .

XLogP3

1.7

Dates

Modify: 2023-08-16

Explore Compound Types